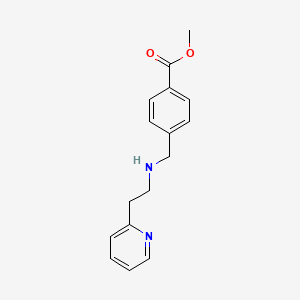

Methyl 4-(((2-(pyridin-2-yl)ethyl)amino)methyl)benzoate

Description

Methyl 4-(((2-(pyridin-2-yl)ethyl)amino)methyl)benzoate is a benzoate ester derivative featuring a pyridine moiety linked via an ethylamino-methyl bridge. This compound is of significant interest in medicinal and synthetic chemistry due to its hybrid aromatic-heterocyclic structure, which enables diverse applications, including enzyme inhibition, catalysis, and agrochemical development. Its synthesis typically involves coupling reactions between pyridine derivatives and functionalized benzoates, often employing transition-metal catalysts like ruthenium or iridium .

Properties

IUPAC Name |

methyl 4-[(2-pyridin-2-ylethylamino)methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-20-16(19)14-7-5-13(6-8-14)12-17-11-9-15-4-2-3-10-18-15/h2-8,10,17H,9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALYZLRNEZUKES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CNCCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((2-(pyridin-2-yl)ethyl)amino)methyl)benzoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-formylbenzoic acid, 2-(pyridin-2-yl)ethylamine, and methanol.

Condensation Reaction: The 4-formylbenzoic acid is first reacted with 2-(pyridin-2-yl)ethylamine in the presence of a suitable catalyst to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

Esterification: Finally, the amine is esterified with methanol in the presence of an acid catalyst to produce this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((2-(pyridin-2-yl)ethyl)amino)methyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted products with different functional groups replacing the ester group.

Scientific Research Applications

The primary applications of methyl 4-(((2-(pyridin-2-yl)ethyl)amino)methyl)benzoate are rooted in its biological activities:

Anticancer Properties

This compound serves as an important intermediate in the synthesis of tyrosine kinase inhibitors like Nilotinib and Imatinib. These compounds are crucial in treating various types of leukemia, particularly chronic myeloid leukemia (CML). They function by inhibiting the Bcr-Abl fusion protein, which is responsible for the proliferation of cancer cells in CML patients .

GPR52 Agonism

Recent studies have indicated that derivatives of this compound may act as GPR52 agonists. GPR52 is a G protein-coupled receptor implicated in neuropsychiatric disorders. Compounds exhibiting agonistic activity at this receptor have shown potential in preclinical models for treating conditions such as schizophrenia and other mood disorders .

Synthesis and Characterization

A study published in MDPI detailed the synthesis of this compound through a multi-step process involving the protection and deprotection of functional groups to enhance solubility and bioactivity .

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Amine Coupling | Methyl benzoate derivatives + Pyridine amines | Formation of intermediate |

| 2 | Deprotection | TFA (Trifluoroacetic acid) | Release of active amine |

| 3 | Purification | Column chromatography | Isolated pure compound |

Pharmacological Studies

In pharmacological studies, this compound has been evaluated for its efficacy as a GPR52 agonist. The compound demonstrated significant potency with an EC50 value indicating effective receptor activation .

Mechanism of Action

The mechanism of action of Methyl 4-(((2-(pyridin-2-yl)ethyl)amino)methyl)benzoate involves its interaction with specific molecular targets. The pyridine ring and the benzoate ester group play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may also interact with cellular pathways, influencing various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 4-(((2-(pyridin-2-yl)ethyl)amino)methyl)benzoate with structurally related compounds, focusing on synthesis, physicochemical properties, and applications.

Physicochemical Properties

- Solubility : Compounds with polar groups (e.g., hydroxyethyl in ) exhibit higher aqueous solubility compared to the target compound. Bulky substituents (e.g., isopropyl in ) reduce solubility due to increased lipophilicity.

- Stability: Electron-withdrawing groups (e.g., nitro in , chloro in ) enhance stability but may reduce reactivity. The ethylamino group in the target compound offers a balance between stability and flexibility.

- Crystallinity : Ionic derivatives (e.g., pyridinium-nitrobenzoate salts in ) form stable crystals, whereas esters like the target compound are more likely to exist as oils or low-melting solids .

Key Research Findings

- Catalytic Efficiency : Hybrid-RuII in achieves 60% yield for 3ea, outperforming traditional Pd catalysts in meta-C–H activation.

- Diastereomer Control : Iridium catalysis in produces a 5:2 diastereomer ratio, highlighting challenges in stereoselective synthesis.

- Biological Activity: Pyridine-pyrimidine hybrids (e.g., ) exhibit nanomolar IC50 values in enzyme assays, suggesting superior binding over simpler benzoate esters.

Biological Activity

Methyl 4-(((2-(pyridin-2-yl)ethyl)amino)methyl)benzoate, also known by its CAS number 851365-08-7, is an organic compound with a unique structure that combines a benzoate ester group with a pyridine ring and an ethylamine linkage. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H18N2O2

- Molecular Weight : 270.33 g/mol

- IUPAC Name : this compound

The compound's structure is critical to its biological activity, particularly the presence of the pyridine ring, which is known for its ability to interact with various biological targets.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets within cells. The compound's pyridine and benzoate functional groups facilitate binding to proteins and enzymes, potentially modulating their activity. This interaction may influence various cellular pathways, contributing to its pharmacological effects.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including MCF-7 and A549 cells. The compound's efficacy is highlighted by its IC50 values, which are indicative of its potency against these cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | <10 | Significant growth inhibition |

| A549 | <10 | Significant growth inhibition |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In studies involving ex vivo assays, it demonstrated the ability to inhibit prostaglandin E2 (PGE2)-induced TNFα reduction in human whole blood samples. This suggests potential applications in treating inflammatory conditions .

Case Studies and Research Findings

- Study on Anticancer Activity : A study evaluated the effects of this compound on various cancer cell lines. The results indicated significant inhibitory effects on cell proliferation, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

- Inflammation Model Study : In a model assessing inflammation, the compound was tested for its ability to reduce inflammatory markers in LPS-stimulated human whole blood. It exhibited a notable reduction in TNFα levels, suggesting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

This compound can be compared with other benzoate esters and pyridine derivatives. Its unique combination of functional groups provides distinct chemical and biological properties that may enhance its therapeutic potential compared to similar compounds.

| Compound | Type | Biological Activity |

|---|---|---|

| Methyl benzoate | Benzoate Ester | Low biological activity |

| 2-(Pyridin-2-yl)ethylamine | Pyridine Derivative | Moderate activity |

| Methyl 4-Methyl-3-[4-(pyridin-3-yl)]benzoate | Pyridine Derivative | Anticancer activity |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Methyl 4-(((2-(pyridin-2-yl)ethyl)amino)methyl)benzoate, and how are intermediates monitored during synthesis?

- Methodological Answer : A two-step synthesis is often utilized. First, a precursor like ethyl 2-aminobenzoate reacts with thiophosgene in the presence of sodium hydrogencarbonate to form an isothiocyanate intermediate. This intermediate is then coupled with a pyridine-containing reagent (e.g., 2-[hydrazinylidene(phenyl)methyl]pyridine) to yield the target compound. Thin-layer chromatography (TLC) is critical for monitoring reaction progress and intermediate purity .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm proton and carbon environments, while Mass Spectrometry (MS) verifies molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like ester carbonyls and pyridyl N-H stretches. Elemental analysis ensures stoichiometric purity .

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

- Methodological Answer : Key factors include solvent choice (e.g., acetone or DMF for polar intermediates), temperature control (room temperature for coupling steps), and catalyst selection (e.g., sodium hydrogencarbonate for deprotonation). Statistical analysis tools like Duncan’s test can validate reproducibility across replicates .

Advanced Research Questions

Q. What advanced strategies are employed to resolve diastereomers or enantiomers during the synthesis of structurally related benzoate derivatives?

- Methodological Answer : Transition metal-catalyzed reactions (e.g., iridium complexes) paired with chiral auxiliaries or Hantzsch esters can induce stereoselectivity. Diastereomer separation via flash chromatography (e.g., 5–50% ethyl acetate/hexanes gradients) is often required, as seen in analogous syntheses of methyl benzoate derivatives .

Q. How does X-ray crystallography contribute to understanding the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction provides bond lengths, angles, and torsional parameters, critical for validating computational models. Programs like SHELXL refine crystallographic data, enabling precise determination of steric effects from the pyridin-2-yl and ester groups .

Q. What role do protecting groups (e.g., tert-butoxycarbonyl) play in modifying the reactivity of amino-methyl benzoate derivatives?

- Methodological Answer : Protecting groups shield reactive amines during multi-step syntheses, allowing selective functionalization. For example, tert-butoxycarbonyl (Boc) groups enhance stability during nucleophilic substitutions, as demonstrated in ethyl 4-(((Boc)(methyl)amino)methyl)benzoate analogs. Deprotection with trifluoroacetic acid restores reactivity for downstream applications .

Q. How are computational methods (e.g., DFT, molecular docking) applied to predict the biological interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior. Molecular docking simulations model interactions with biological targets (e.g., enzymes), guided by structural analogs like sulfonamide derivatives. These methods prioritize compounds for in vitro testing .

Contradiction Analysis & Troubleshooting

Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?

- Methodological Answer : Contradictions in NMR or IR spectra often arise from impurities or unreacted intermediates. High-performance liquid chromatography (HPLC) with UV detection can identify byproducts. Recrystallization (e.g., using ethanol/water mixtures) or column chromatography improves purity. Cross-referencing with literature spectra (e.g., PubChem entries) ensures consistency .

Q. What experimental variables explain variability in yields for multi-step syntheses involving pyridin-2-yl groups?

- Methodological Answer : Variability may stem from moisture-sensitive steps (e.g., acylations) or competing side reactions (e.g., oxidation of pyridine rings). Strict anhydrous conditions, inert atmospheres (N₂/Ar), and real-time monitoring via LC-MS mitigate these issues. Reaction scaling studies (e.g., 0.1 mmol to 1 mol) optimize conditions for reproducibility .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.